2-(2-Aminophenoxy)-5-chlorophenol
Description
The compound 2-(2-aminophenoxy)-5-chlorophenol is a bifunctional aromatic molecule featuring a central ether linkage (-O-) connecting two phenol-derived rings. This compound contains two aromatic rings: one substituted with an amino (-NH₂) group at position 2 and a chlorine at position 4, and the other with a chlorine at position 5 and a hydroxyl (-OH) group at position 2. The structure is stabilized by hydrogen bonding between the hydroxyl and amino groups, as inferred from its SMILES notation (Nc1cc(Cl)ccc1Oc2ccc(Cl)cc2O) .
Properties
CAS No. |
832734-14-2 |
|---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-(2-aminophenoxy)-5-chlorophenol |
InChI |
InChI=1S/C12H10ClNO2/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7,15H,14H2 |
InChI Key |
HJXYQHRZHJFAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-hydroxyphenoxy)benzenaminium typically involves multiple steps. One common method includes the displacement of a halogenated benzene derivative with a phenol under high temperature and inert atmosphere conditions . For instance, the reaction of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at 130°C for 24 hours can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. These reactions are facilitated by catalysts and require precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-hydroxyphenoxy)benzenaminium undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a substituent on the benzene ring with a nucleophile.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic aromatic substitution can produce phenols or amines .
Scientific Research Applications
2-(4-chloro-2-hydroxyphenoxy)benzenaminium has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-hydroxyphenoxy)benzenaminium involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as enoyl-acyl carrier protein reductase, which is involved in fatty acid biosynthesis . This inhibition can disrupt essential metabolic pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
(i) Amino and Hydroxyl Groups
- FB4: The -NH₂ and -OH groups enable hydrogen bonding, enhancing solubility and interaction with biological targets.
- 5-Amino-2-chlorophenol: Simpler structure lacks an ether linkage, limiting its application to intermediates in organic synthesis .
(ii) Metal-Binding Capacity
- BrcOH Schiff base: The imine group facilitates coordination with transition metals (Ni, Pd, Pt), yielding complexes with 73–91% synthesis yields and notable antibacterial activity (e.g., against E. coli and S. aureus) .
- FB4: No evidence of metal coordination, suggesting divergent applications compared to Schiff bases.
(iii) Antimalarial Activity
- FB4 lacks analogous functional groups, underscoring the importance of heterocyclic moieties in antimalarial design.
Crystallographic and Spectroscopic Insights
- BrcOH metal complexes : X-ray diffraction studies reveal octahedral geometry around metal centers, with hydrogen bonding (N⁺-H···O⁻) stabilizing the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
